N-(2,3-Dichlorophenyl)piperazine-d8
Description
Contextualization within Deuterated Compound Research
Deuterated compounds, like N-(2,3-Dichlorophenyl)piperazine-d8, are molecules where one or more hydrogen atoms are substituted with deuterium (B1214612). clearsynth.com This substitution is a cornerstone of research for several reasons. While chemically similar to their hydrogen-containing counterparts, the increased mass of deuterium can influence the physical and chemical properties of a molecule. clearsynth.com This "isotope effect" is particularly useful in studying reaction mechanisms and metabolic pathways. thalesnano.comsimsonpharma.com The use of deuterium-labeled compounds has gained significant traction in pharmaceutical development, materials science, and organic synthesis. researchgate.net
Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations
Stable isotope labeling is a powerful technique that employs non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to trace the journey of molecules through complex biological and chemical systems. metsol.comwikipedia.org Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. metsol.com
The primary applications of stable isotope labeling include:
Metabolic Flux Analysis: This technique helps researchers map and understand the intricate network of biochemical reactions within an organism. creative-proteomics.comnih.gov By introducing a labeled compound, scientists can track its conversion into various products, providing insights into metabolic pathways. nih.gov
Pharmacokinetic Studies: Deuterated compounds are instrumental in understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com The distinct mass of the deuterated drug allows it to be easily distinguished from its non-labeled form and its metabolites using mass spectrometry. thalesnano.com
Quantitative Analysis: In analytical techniques like mass spectrometry, deuterated compounds serve as ideal internal standards. thalesnano.com Because they behave almost identically to the non-labeled compound during sample preparation and analysis, they allow for highly accurate quantification of the target molecule.
Elucidation of Reaction Mechanisms: By strategically placing deuterium atoms in a molecule, chemists can determine which bonds are broken and formed during a chemical reaction, thereby clarifying the reaction's mechanism. thalesnano.com
Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide crucial information for determining the three-dimensional structure of proteins and other macromolecules. clearsynth.com
Role as a Reference Standard and Synthetic Intermediate
This compound serves two critical roles in the scientific community:
Reference Standard: As a stable isotope-labeled compound, it is used as a reference standard in analytical chemistry, particularly in mass spectrometry-based assays. lgcstandards.comlgcstandards.comlgcstandards.com Its known purity and isotopic enrichment allow for the precise quantification of its non-deuterated counterpart, 1-(2,3-dichlorophenyl)piperazine (B491241), and its metabolites in various biological matrices. This is crucial in forensic analysis and in the development of pharmaceuticals like aripiprazole (B633), where 1-(2,3-dichlorophenyl)piperazine is a known intermediate and metabolite. wikipedia.orglookchem.com
Synthetic Intermediate: This deuterated compound is also a valuable intermediate in the synthesis of other deuterated molecules. Researchers can utilize this compound as a building block to create more complex isotopically labeled compounds for specialized research purposes. For instance, it can be used in the synthesis of deuterated aripiprazole (d8-aripiprazole). lookchem.com The synthesis of its non-deuterated form often involves reacting 1-bromo-2,3-dichlorobenzene (B155788) with N-Boc-piperazine followed by deprotection. mdpi.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H4D8Cl2N2 scbt.compharmaffiliates.com |
| Molecular Weight | 239.17 g/mol scbt.com |
| Appearance | Brown Oil wikipedia.orgguidechem.com |
| CAS Number | 1185116-86-2 pharmaffiliates.comchemicalbook.com |
Note: The hydrochloride salt form has a molecular weight of 275.63 g/mol and a different CAS number. lgcstandards.com
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMXYJSNNCRAS-DUSUNJSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for N 2,3 Dichlorophenyl Piperazine D8 and Precursors
Deuteration Strategies for the Piperazine (B1678402) Moiety
The introduction of deuterium (B1214612) into the piperazine ring of N-(2,3-Dichlorophenyl)piperazine can be achieved through various methods, each with its own advantages and challenges. These strategies are crucial for producing the deuterated-d8 analog.
Catalytic Deuteration Approaches
Catalytic hydrogen-deuterium (H/D) exchange reactions represent a direct and efficient method for deuterium incorporation. Ruthenium complexes have been shown to be effective catalysts for the deuteration of piperazines. In these reactions, deuterium oxide (D₂O) often serves as the deuterium source, and the exchange can occur at positions both alpha and beta to the nitrogen atoms within the piperazine ring.
Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, can facilitate the isotopic exchange under relatively mild conditions. nih.gov The mechanism generally involves the coordination of the nitrogen atom to the metal center, followed by activation of the adjacent C-H bonds, allowing for the exchange with deuterium from the solvent. The efficiency of these catalytic systems can be influenced by the choice of catalyst, solvent, and reaction temperature.
Table 1: Examples of Ruthenium-Catalyzed Deuteration of Piperazine Derivatives
| Catalyst | Deuterium Source | Solvent | Key Findings |
| Ruthenium Complexes | D₂O | DMSO | Efficient deuteration at positions α and β to the NH group. |
| RuCl₂(PPh₃)₃ | D₂O | Not Specified | Effective for H/D exchange in secondary amines. nih.gov |
| Ruthenium on Carbon | D₂/D₂O | Not Specified | Used for deuteration of amines with retention of configuration. nih.gov |
Photoredox Deuteration Methods
Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including the deuteration of C-H bonds. rsc.org This methodology can be applied to the deuteration of N-aryl piperazines by targeting the α-amino sp³ C-H bonds. acs.org The reaction typically involves a photocatalyst that, upon excitation with light, initiates a single-electron transfer process. This generates a reactive intermediate that can abstract a hydrogen atom, which is then replaced by a deuterium atom from a suitable source, such as D₂O.
This approach offers mild reaction conditions and high functional group tolerance. acs.org The synthesis of 2-arylpiperazines using photoredox chemistry has been reported, highlighting the potential of this method for creating deuterated analogs. researchgate.netnih.govwhiterose.ac.uk
Challenges in Deuterium Incorporation and Retention
Despite the availability of various deuteration methods, several challenges exist in the synthesis of specifically labeled compounds like N-(2,3-Dichlorophenyl)piperazine-d8.
One of the primary challenges is achieving high levels of deuterium incorporation at specific positions without isotopic scrambling. nih.gov During catalytic processes, H/D exchange can sometimes occur at unintended positions, leading to a mixture of isotopologues. nih.gov The stability of the incorporated deuterium is also a concern, as back-exchange with protic solvents or under certain reaction conditions can lead to a loss of the isotopic label.
Synthesis of N-(2,3-Dichlorophenyl)piperazine (Non-Deuterated Precursor)
The synthesis of the non-deuterated precursor, N-(2,3-Dichlorophenyl)piperazine, is a critical first step before the introduction of deuterium. Several synthetic routes have been established for this purpose.
Approaches from Dichloroaniline Derivatives
A common and direct method for the synthesis of N-(2,3-Dichlorophenyl)piperazine involves the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. google.com This reaction typically proceeds via a cyclization mechanism to form the piperazine ring.
The reaction conditions can vary, but often involve heating the reactants, sometimes in the presence of a solvent. While this method is straightforward, it can require high temperatures and long reaction times. nih.gov
Table 2: Synthesis of N-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline
| Reactant 2 | Catalyst/Conditions | Yield | Reference |
| bis(2-chloroethyl)amine hydrochloride | High Temperature | Moderate | nih.gov |
| bis(2-chloroethyl)amine hydrochloride | 90-120°C (charging), 120-220°C (reaction) | >59.5% | google.com |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Ullmann-type condensations, provide an alternative route to N-aryl piperazines. wikipedia.orgorganic-chemistry.org This approach involves the coupling of an aryl halide with piperazine in the presence of a copper catalyst. For the synthesis of N-(2,3-Dichlorophenyl)piperazine, this would typically involve a 2,3-dihalo-substituted benzene (B151609) derivative.
The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with specific ligands can allow the reaction to proceed under milder conditions. nih.govsemanticscholar.orgnih.gov A study has described the synthesis of 2,3-dichlorophenylpiperazine by reacting an aryl iodide (derived from 2,3-dichloroaniline) with piperazine using a CuI catalyst and proline as a ligand. researchgate.net
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for C-N bond formation and represent a viable alternative to copper-catalyzed reactions for the synthesis of N-aryl piperazines. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions typically offer high yields and broad substrate scope under relatively mild conditions.
Derivatization and Functionalization of the Piperazine Ring
The secondary amine of the piperazine-d8 ring in this compound is a nucleophilic center, making it amenable to a variety of functionalization reactions. These modifications allow for the synthesis of a diverse range of derivatives for various research applications.
Alkylation: The nitrogen atom of the piperazine-d8 ring can be readily alkylated using various alkyl halides or through reductive amination. Reductive amination with deuterated aldehydes or ketones can introduce further isotopic labels if desired. Typical conditions for direct alkylation involve reacting this compound with an alkyl bromide or chloride in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). For instance, the synthesis of N-alkyl piperazine side chains for CXCR4 antagonists has been demonstrated through both reductive amination and direct alkylation with alkyl bromides nih.gov.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of piperazines. This reaction allows for the introduction of a wide array of substituted and unsubstituted aryl or heteroaryl groups. The process typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaO-t-Bu) semanticscholar.org. While these conditions are robust, care must be taken to avoid any potential for H/D exchange, especially under basic conditions at elevated temperatures. The steric and electronic properties of both the aryl halide and the this compound substrate influence the efficiency of the coupling reaction beilstein-journals.org.
Table 1: Representative Conditions for N-Functionalization of Piperazine Rings
| Reaction Type | Reagents & Catalysts | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| N-Alkylation | Alkyl bromide, K₂CO₃ | Acetonitrile | Reflux | Good to Excellent |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane | Room Temp | Good to Excellent |
| N-Arylation | Aryl chloride, Pd₂(dba)₃, XPhos, NaO-t-Bu | Dioxane | 120 °C | High to Excellent |
In multi-step syntheses, it is often necessary to protect the secondary amine of the piperazine-d8 ring to prevent unwanted side reactions. A protecting group must be easy to introduce, stable under subsequent reaction conditions, and readily removable without compromising the isotopic integrity of the molecule uchicago.edu.
Commonly used protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) ucoz.com.
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but is easily removed with mild acids like trifluoroacetic acid (TFA) nih.gov.
Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenolysis. This deprotection method is generally mild and unlikely to affect the deuterium labels on the piperazine ring.
Fmoc Group: This group is stable to acidic conditions but can be cleaved using a base, such as piperidine (B6355638) ucoz.com.
The nitrogen atoms in the this compound molecule can be oxidized to form N-oxides. The tertiary amine is typically more susceptible to oxidation than the N-aryl amine. N-oxides are often explored as potential metabolites or as prodrugs, which can be reduced back to the parent amine in vivo google.com.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) nih.gov. The reaction of one mole of a piperazine with one mole of an oxidant like bromamine-T has been shown to yield the corresponding N-oxide scirp.org. Reagents such as sodium percarbonate in the presence of rhenium-based catalysts also provide an efficient method for the oxidation of tertiary nitrogen compounds to their N-oxides under mild conditions organic-chemistry.org. The resulting N-oxides are highly polar compounds, and their formation can significantly alter the physicochemical properties of the parent molecule nih.gov.
Isotopic Purity Assessment in Synthetic Processes
Ensuring the isotopic purity of this compound and its derivatives is paramount. The presence of partially deuterated or non-deuterated species can complicate analytical and metabolic studies. Several analytical techniques are employed to determine the level and location of deuterium incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined nih.govresearchgate.net. Electrospray ionization (ESI) coupled with HRMS allows for rapid and sensitive analysis, requiring minimal sample consumption nih.govresearchgate.net. The relative abundance of the ion peaks corresponding to the d0 through d8 species can be used to calculate the percentage of isotopic enrichment rsc.orgrsc.org.
Table 2: Hypothetical HRMS Data for Isotopic Purity Analysis of this compound
| Isotopologue | Description | Expected m/z [M+H]⁺ | Relative Abundance (%) |
|---|---|---|---|
| d8 | Fully Deuterated | 239.12 | 98.5 |
| d7 | Missing one Deuterium | 238.11 | 1.2 |
| d6 | Missing two Deuteriums | 237.11 | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for confirming isotopic labeling.
¹H NMR: In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium incorporation will be absent or significantly diminished. This allows for confirmation of the specific sites of deuteration.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing information about the chemical environment of the deuterium atoms and confirming their presence in the molecule nih.govyoutube.com.
¹³C NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C NMR spectrum, which can also be used to confirm deuteration.
Combining data from both HRMS and NMR provides a comprehensive assessment of the isotopic purity and structural integrity of the synthesized deuterated compounds rsc.orgrsc.org. Molecular rotational resonance (MRR) spectroscopy is an emerging technique that can provide an even more complete description of the isotopic composition in a complex mixture of isotopomers acs.org.
Iii. Analytical Applications in Research Methodologies
Internal Standard in Mass Spectrometry (MS) for Quantitative Analysis
N-(2,3-Dichlorophenyl)piperazine-d8 is frequently employed as an internal standard (IS) in mass spectrometry-based quantitative assays. The incorporation of eight deuterium (B1214612) atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart, 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP), a known metabolite of the atypical antipsychotic drug aripiprazole (B633). nih.govresearchgate.net This chemical similarity ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, its increased mass allows it to be distinguished from the native analyte by the mass analyzer, which is the fundamental principle of its use as an internal standard. biopharmaservices.com The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry as it provides the most reliable correction for matrix effects and variations in sample processing. biopharmaservices.comnih.gov
The development of robust and reliable LC-MS/MS methods is crucial for the accurate quantification of analytes in complex mixtures. When using this compound as an internal standard, method development typically involves optimizing both the liquid chromatography separation and the mass spectrometry detection parameters.
For liquid chromatography, a reversed-phase column, such as a C18 or a phenyl column, is often chosen to achieve good separation of the analyte and internal standard from other matrix components. nih.govakjournals.comoup.com The mobile phase usually consists of a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govakjournals.com Gradient elution is commonly employed to ensure efficient separation and sharp peak shapes.
In terms of mass spectrometry, the instrument is typically operated in the positive electrospray ionization (ESI+) mode. nih.govoup.com The detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.govoup.com For this compound, specific precursor-to-product ion transitions would be selected and optimized to ensure no interference from the analyte or other compounds in the sample.
While LC-MS/MS is more commonly used for the analysis of piperazine (B1678402) derivatives due to their polarity and thermal lability, GC-MS methods can also be developed. nih.govresearchgate.net For GC-MS analysis of piperazine compounds, derivatization is often necessary to improve their volatility and chromatographic properties. researchgate.netnih.gov Common derivatization techniques include silylation or acylation. researchgate.net
When using this compound as an internal standard in a GC-MS method, it is crucial that the derivatization reaction proceeds similarly for both the analyte and the internal standard. The selection of the GC column, typically a non-polar or medium-polarity column, and the optimization of the temperature program are critical for achieving good separation. Detection is usually performed in selected ion monitoring (SIM) mode, where specific ions for the derivatized analyte and the deuterated internal standard are monitored to ensure accurate quantification. scholars.direct
A primary application of this compound as an internal standard is in the quantification of its non-deuterated analog, DCPP, and related compounds in complex biological matrices such as plasma, serum, and urine. nih.govresearchgate.net DCPP is a significant metabolite of aripiprazole, and its accurate quantification is important in pharmacokinetic and therapeutic drug monitoring studies. researchgate.net
The use of a deuterated internal standard is particularly advantageous in these matrices, as they are known to cause significant matrix effects, such as ion suppression or enhancement, in the mass spectrometer. By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, any loss of analyte during extraction, as well as any variation in ionization, can be corrected for by monitoring the signal of the internal standard. This leads to improved accuracy and precision of the quantitative results. For instance, in a study quantifying aripiprazole and its metabolites in human plasma, the use of a deuterated internal standard (aripiprazole-d8) resulted in high recovery and acceptable precision and accuracy. researchgate.net
| Parameter | Value | Reference |
| Matrix | Human Plasma | researchgate.net |
| Analyte | 1-(2,3-dichlorophenyl)piperazine (DCPP) | researchgate.net |
| Internal Standard | Aripiprazole-d8 (contains the this compound moiety) | researchgate.net |
| Linearity Range | 1–1000 ng/mL | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | researchgate.net |
| Recovery | 88.3–102.7% | researchgate.net |
| Intra-assay Precision (RSD) | 1.7–9.6% | researchgate.net |
| Inter-assay Precision (RSD) | 3.1–9.1% | researchgate.net |
| Intra-assay Accuracy | 86.9–105.9% | researchgate.net |
| Inter-assay Accuracy | 87.4–102.4% | researchgate.net |
| This table presents validation data for the quantification of DCPP, a metabolite of aripiprazole, using a deuterated internal standard in human plasma. The data is representative of the performance of such methods. |
Quantitative assays using this compound as an internal standard must be thoroughly validated to ensure their reliability. The validation is typically performed according to guidelines from regulatory agencies. Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity and Range: The concentration range over which the method is accurate and precise. akjournals.comnih.gov
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). akjournals.comnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. akjournals.comnih.gov
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. nih.gov
Recovery: The efficiency of the extraction procedure. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. oup.com
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (RSD) | ≤15% (≤20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits |
| Stability | Analyte concentration within ±15% of the initial concentration |
| This table summarizes typical acceptance criteria for the validation of bioanalytical methods. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
While the primary application of this compound is in mass spectrometry, it can also be a valuable tool in NMR spectroscopy for detailed structural and dynamic investigations.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. The deuteration of the piperazine ring in this compound simplifies the ¹H NMR spectrum by removing the signals from the piperazine protons. This can be particularly useful for unambiguously assigning the signals of the dichlorophenyl ring protons and for studying their interactions with other molecules without the interference of the piperazine signals.
Investigation of Ligand-Binding Dynamics
While direct studies investigating the ligand-binding dynamics of this compound are not extensively documented, its structural similarity to known pharmacologically active molecules, such as aripiprazole, makes its deuterated form a valuable tool in competitive binding assays. wikipedia.org The non-deuterated form, 1-(2,3-Dichlorophenyl)piperazine (DCPP), is a known metabolite of aripiprazole and cariprazine (B1246890) and has been shown to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org
In the context of ligand-binding assays, deuterated compounds like this compound serve as ideal competitors. The fundamental principle of these assays is to measure the displacement of a radiolabeled ligand from its receptor by an unlabeled ligand. Key methodological steps in such investigations include:
Competitive Binding Assays: These assays utilize a radiolabeled ligand, such as ³H-spiperone, to quantify its displacement from a target receptor, for instance, the D2-like receptors, by a competing ligand like a derivative of N-(2,3-dichlorophenyl)piperazine.
Monitoring Metabolic Stability: The incorporation of deuterium can influence the metabolic stability of a compound. Liquid chromatography-mass spectrometry (LC-MS) is employed to profile the pharmacokinetics and understand how deuteration affects the metabolic pathways.
The use of a deuterated standard allows for precise differentiation between the standard and the analyte of interest by mass spectrometry, a critical feature when studying the subtle dynamics of ligand-receptor interactions.
Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This compound is an exemplary internal standard for such assays, particularly for the quantification of its non-deuterated analog or related pharmaceutical compounds like aripiprazole. nih.govresearchgate.net
The core principle of SIDA is that the isotopically labeled internal standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis process. This co-elution and co-ionization in chromatography and mass spectrometry, respectively, allows for the correction of any analyte loss during extraction, as well as variations in instrument response. scispace.com
Key considerations in the application of this compound in SIDA include:
Mass Spectrometry Detection: The distinct mass difference between the deuterated standard and the non-deuterated analyte allows for their simultaneous but separate detection by a mass spectrometer. This is typically achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical physicochemical properties. scispace.com Aripiprazole-d8 is frequently used as an internal standard for the quantification of aripiprazole and its metabolites. nih.govresearchgate.net
The use of deuterated internal standards like this compound significantly enhances the accuracy and precision of quantifying analytes at very low concentrations in complex biological matrices such as plasma and serum. thermofisher.combuffalostate.edu This is crucial in pharmacokinetic studies and therapeutic drug monitoring.
Research has demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous determination of multiple antipsychotic drugs using deuterated internal standards. buffalostate.edu These methods exhibit excellent linearity, accuracy, and precision.
Below are representative data tables from validation studies of LC-MS/MS methods for the quantification of aripiprazole, for which this compound serves as a precursor and a potential internal standard.
Table 1: Linearity of Aripiprazole Quantification using a Deuterated Internal Standard
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Aripiprazole | 0.1 - 600 | > 0.99 |
| Dehydroaripiprazole | 0.01 - 60 | > 0.99 |
This table illustrates the linear relationship between the concentration of the analyte and the instrument response over a wide range, a critical parameter for accurate quantification. Data adapted from a study by Song et al. (2009). nih.gov
Table 2: Accuracy and Precision of Aripiprazole Quantification
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Aripiprazole | 5.0 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50.0 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| 500.0 | 495.5 ± 20.3 | 99.1 | 4.1 |
This table demonstrates the high accuracy (closeness to the true value) and precision (reproducibility) of the method across different concentrations. RSD refers to the relative standard deviation. Data is representative of typical validation results for such assays.
The robustness of these methods, underpinned by the use of stable isotope-labeled standards, makes them suitable for routine clinical and forensic applications. buffalostate.edunih.gov
Iv. Role As a Biochemical Probe in Mechanistic and Interaction Studies
Investigation of Metabolic Pathways Using Deuterated Tracers
The use of deuterium-labeled compounds is a well-established technique in the study of drug metabolism. nih.gov These labeled molecules act as tracers, allowing researchers to follow their fate within a biological system, providing insights into metabolic pathways and the formation of various metabolites. clearsynth.com
Deuterated internal standards, such as DCPP-d8, are essential for the accurate quantification of drug metabolites in biological samples. clearsynth.com In the context of piperazine (B1678402) derivatives, which are common structural motifs in many pharmaceuticals, understanding their metabolic fate is critical. Studies have utilized deuterium-labeled piperazine compounds to independently track the metabolism of the administered drug. nih.gov For instance, in studies involving the administration of a deuterated form of a drug, a different deuterated analog can be used as an internal standard to precisely measure the plasma, brain, and liver levels of the parent drug and its metabolites. nih.gov This approach helps in understanding how the body processes these compounds and can reveal alterations in metabolism, such as those caused by enzyme induction. nih.gov
The use of deuterated standards like DCPP-d8 improves the robustness and reliability of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used for quantitative analysis. clearsynth.comnih.govoup.com These standards help to correct for variations in sample extraction, injection volume, and ionization efficiency, leading to more precise and accurate measurements of metabolite concentrations. aptochem.com
The identification of drug metabolites is a crucial step in drug development. Deuterium (B1214612) labeling, as in DCPP-d8, is a powerful tool for elucidating the structures of these metabolites. When a deuterated compound is analyzed by mass spectrometry, the resulting mass spectrum shows a characteristic isotopic pattern that distinguishes it from its non-deuterated counterpart. This isotopic signature helps in identifying the metabolites that originate from the administered drug. nih.gov
Furthermore, the fragmentation patterns of deuterated metabolites in tandem mass spectrometry (MS/MS) can provide valuable information about the site of metabolic modification. By comparing the fragmentation of the deuterated and non-deuterated compounds, researchers can pinpoint where on the molecule metabolic changes, such as hydroxylation or N-dealkylation, have occurred. For example, studies on the metabolism of aripiprazole (B633) have identified DCPP as a significant metabolite. nih.govresearchgate.net The use of DCPP-d8 in such studies would facilitate the unequivocal identification and structural characterization of this and other related metabolites.
Receptor Binding Studies
N-(2,3-Dichlorophenyl)piperazine and its analogs are known to interact with various neurotransmitter receptors, particularly dopamine (B1211576) receptors. wikipedia.orgnih.gov DCPP-d8 can be utilized in receptor binding assays to investigate these interactions with high precision.
The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are key targets for many antipsychotic drugs. nih.govnih.gov These receptor subtypes share a high degree of structural similarity, making the development of selective ligands challenging. nih.gov N-(2,3-Dichlorophenyl)piperazine derivatives have been extensively studied for their binding affinities at these receptors. nih.govdrugbank.comnih.gov Research has shown that the 2,3-dichlorophenyl substitution on the piperazine ring is a critical structural feature for high affinity binding to the D3 receptor. nih.govacs.org
In vitro binding studies using cell lines expressing human D2, D3, and D4 receptors have demonstrated that compounds containing the N-(2,3-dichlorophenyl)piperazine moiety can exhibit high affinity and selectivity for the D3 receptor over the D2 and D4 subtypes. nih.govepa.govnih.gov For instance, certain analogs have shown Ki values for the D3 receptor in the sub-nanomolar to low nanomolar range, with significant selectivity over the D2 receptor. nih.govepa.gov The use of deuterated ligands like DCPP-d8 in these assays can serve as a stable internal standard for quantifying the binding of non-labeled test compounds.
Competitive binding assays are a standard method for determining the affinity of a ligand for a receptor. mdpi.com In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. epa.govmdpi.com The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) of the test compound can be calculated. nih.gov
For dopamine receptor binding assays, radioligands such as [3H]spiperone or [125I]IABN are commonly used. epa.govmdpi.comingentaconnect.com The assays are typically performed using membranes from cells stably expressing the human D2, D3, or D4 receptors. epa.govnih.govtandfonline.com DCPP-d8 can be employed as a non-radioactive competitor or as a mass-shifted internal standard in LC-MS-based binding assays to improve the accuracy of Ki value determination for its non-deuterated counterpart or other related ligands.
The binding affinity and selectivity of N-phenylpiperazine derivatives for dopamine receptors can be significantly altered by structural modifications. nih.govdrugbank.comacs.org Structure-activity relationship (SAR) studies have explored the impact of various substituents on the phenyl ring, the length of the alkyl linker, and the nature of the terminal group. nih.govnih.govredheracles.net
For example, replacing the N-2,3-dichlorophenyl group with other substituents can dramatically change the binding profile. nih.gov Similarly, modifying the linker between the piperazine ring and another part of the molecule can influence both affinity and selectivity. drugbank.comnih.gov Studies have shown that a butyl linker is often optimal for high D3 receptor affinity in this class of compounds. nih.govnih.gov The introduction of unsaturation or rigidity into the linker can further refine the selectivity. epa.gov The N-(2,3-dichlorophenyl)piperazine moiety itself is considered a key pharmacophore for D3 receptor interaction in many bitopic ligands. nih.govacs.org The use of DCPP-d8 as a reference compound in these SAR studies allows for consistent and reliable comparison of the binding properties of newly synthesized analogs.
Structure-Activity Relationship (SAR) Studies of Phenylpiperazine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. The phenylpiperazine scaffold is a key pharmacophore found in numerous biologically active compounds. nih.govcsic.es SAR studies on phenylpiperazine derivatives investigate how modifying different parts of the molecule—such as the phenyl ring, the piperazine ring, or linkers—affects their binding affinity and efficacy at various biological targets, including G-protein-coupled receptors (GPCRs). nih.govnih.gov
Deuteration, or the replacement of hydrogen with its stable isotope deuterium, is a strategy primarily used to create ideal internal standards for pharmacokinetic (PK) studies. texilajournal.comnih.gov The resulting deuterated compound, such as N-(2,3-Dichlorophenyl)piperazine-d8, is nearly identical to the non-labeled analyte in terms of its physicochemical properties, including extraction recovery and chromatographic retention time. aptochem.com This ensures that the standard and the analyte experience the same conditions throughout the analytical process, which is critical for accurately quantifying the drug's absorption, distribution, metabolism, and excretion (ADME) profile. texilajournal.comnih.gov
The use of a deuterated internal standard compensates for potential measurement errors from ion suppression or enhancement in mass spectrometry, significantly improving the robustness and precision of the bioanalytical method. aptochem.comtexilajournal.com Regulatory agencies often recommend using stable isotope-labeled internal standards for reliable bioanalysis in pharmacokinetic and bioequivalence studies. nih.gov
While specific pharmacokinetic data for this compound versus its non-deuterated analog is not the primary focus of available literature, the parameters measured in such studies are well-established. The following table illustrates typical pharmacokinetic parameters that are determined.
Table 1: Illustrative Pharmacokinetic Parameters
| Parameter | Description | Example Value |
|---|---|---|
| t½ (min) | Half-life: The time required for the concentration of the drug in the body to be reduced by half. | >150 |
| CLint (ml/min/kg) | Intrinsic Clearance: A measure of the metabolic capacity of the liver to clear a drug. | 189.4 |
| CLtot (ml/min/kg) | Total Plasma Clearance: The volume of plasma cleared of the drug per unit time. | 32.2 |
| F (%) | Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 59 |
Note: The values presented are for a sulfamide (B24259) derivative of artemisinin (B1665778) and are for illustrative purposes only to show typical PK parameters. nih.gov
The phenylpiperazine scaffold is a versatile template for designing novel ligands with high affinity and selectivity for specific receptors, which is crucial for developing targeted therapeutics with fewer side effects. cancer.govmdpi.com Researchers have extensively modified the N-phenylpiperazine structure to create ligands for various central nervous system (CNS) targets.
For example, in the development of ligands for dopamine D₂ and D₃ receptors, which are implicated in neurodegenerative diseases, scientists have designed conformationally restricted N-phenylpiperazine derivatives. nih.gov By replacing a flexible alkyl spacer with a more rigid interphenylene spacer, they can create compounds with altered binding profiles. nih.gov
Similarly, SAR studies have led to the identification of phenylpiperazine derivatives as selective antagonists for other receptors. In one study, modifications to the phenylpiperazine side chain were explored to eliminate opioid agonist activity in metabolites of α₁a adrenoceptor antagonists. acs.org Other research has focused on developing substituted N-phenylpiperazine benzamides that selectively target the D₃ dopamine receptor over the structurally similar D₂ receptor, which has been attributed to the ability of the benzamide (B126) portion to interact with a unique secondary binding site on the D₃ receptor. mdpi.com
Table 2: Examples of SAR in Phenylpiperazine Derivatives
| Derivative Class | Target Receptor(s) | Design Strategy | Desired Outcome |
|---|---|---|---|
| Conformationally Restricted N-arylpiperazines | Dopamine D₂/D₃ | Introduction of an interphenylene spacer | Candidates for treating neurodegenerative diseases. nih.gov |
| Substituted Phenylpiperazines | α₁a Adrenoceptor | Replace side chain to alter metabolite profile | Eliminate μ-opioid receptor agonist activity of metabolites. acs.org |
| N-Phenylpiperazine Benzamides | Dopamine D₃ | Utilize a benzamide moiety to interact with a secondary binding site | Achieve high selectivity for D₃ over D₂ receptors. mdpi.com |
Precursor and Metabolite Research Context
This compound plays a significant role in research related to the antipsychotic drug aripiprazole, both as a labeled version of a synthetic precursor and a metabolite.
Aripiprazole is an atypical antipsychotic agent that contains the 2,3-dichlorophenylpiperazine moiety as a core part of its structure. nih.govnih.govwikipedia.org The non-deuterated compound, 2,3-Dichlorophenylpiperazine (DCPP), is a key chemical intermediate used in the synthesis of aripiprazole. wikipedia.orginnospk.com
Furthermore, after administration, aripiprazole is metabolized in the liver, primarily by the enzymes CYP3A4 and CYP2D6. pharmgkb.org One of the metabolites formed through this process is DCPP itself. wikipedia.orgdrugbank.com Therefore, DCPP is both a starting material for and a metabolite of aripiprazole. wikipedia.org In clinical and research settings, this compound is used as an internal standard for the accurate quantification of both aripiprazole and its metabolite DCPP in biological matrices. pharmgkb.orgpharmaffiliates.com
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory agencies like the International Conference on Harmonisation (ICH). medwinpublishers.comresearchgate.net Impurity profiling is the process of detecting, identifying, and quantifying any unwanted chemical substances in an API. chromatographyonline.com
In the synthesis of aripiprazole, the purity of the starting materials is paramount. The key intermediate, 1-(2,3-dichlorophenyl)piperazine (B491241), can itself contain impurities. ijpsr.com For instance, related compounds such as 1-(2-chlorophenyl)piperazine (B141456) or 1-(3-chlorophenyl)piperazine (B195711) might be present. ijpsr.com These can react in subsequent steps to form impurities in the final aripiprazole drug substance. ijpsr.com Other impurities can also form during the synthesis process. google.com
Analytical techniques, particularly HPLC and LC-MS, are used to create a detailed impurity profile. chromatographyonline.com In this context, this compound serves as an indispensable tool. As a deuterated internal standard, it allows for the precise quantification of the DCPP starting material and any related process impurities, ensuring that they are controlled within the strict limits set by regulatory guidelines. medwinpublishers.comchromatographyonline.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Role/Context |
|---|---|---|
| This compound | DCPP-d8 | Deuterated internal standard. lgcstandards.com |
| 1-(2,3-Dichlorophenyl)piperazine | DCPP | Precursor and metabolite of aripiprazole. wikipedia.orgdrugbank.com |
| Aripiprazole | Abilify | Atypical antipsychotic drug. wikipedia.org |
| 3-chlorophenylpiperazine | mCPP | A close analogue of DCPP. wikipedia.org |
| Haloperidol | - | D₂/D₃ receptor ligand. nih.gov |
| Cariprazine (B1246890) | - | D₂/D₃ receptor ligand. nih.gov |
| 1-phenylpiperazine | - | Intestinal permeation enhancer. nih.gov |
| Dehydroaripiprazole | - | Active metabolite of aripiprazole. pharmgkb.org |
| 1-(2-chlorophenyl)piperazine | - | Potential impurity in DCPP. ijpsr.com |
V. Future Directions and Emerging Research Avenues
Advanced Deuteration Techniques for Enhanced Isotopic Purity
The precision and reliability of quantitative analyses using deuterated standards are fundamentally dependent on their isotopic purity. Future research will focus on developing more sophisticated deuteration techniques to minimize the presence of partially deuterated or non-deuterated species. rsc.org While current methods, such as catalytic isotope exchange using palladium or platinum catalysts, can achieve high levels of deuterium (B1214612) incorporation, the pursuit of near-perfect isotopic enrichment remains a key objective. resolvemass.ca
Advanced strategies may involve the use of novel catalysts and deuterium sources to improve reaction efficiency and specificity. nih.gov Techniques like hydrogen-deuterium exchange reactions employing deuterium oxide (D2O) and direct deuterium gas addition during synthesis are continually being optimized. resolvemass.ca The goal is to produce N-(2,3-Dichlorophenyl)piperazine-d8 with isotopic purity exceeding 99%, thereby enhancing the accuracy of pharmacokinetic and metabolic studies. google.com The evaluation of isotopic enrichment and structural integrity will continue to rely on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
A comparative look at the isotopic purity achieved for various deuterated compounds highlights the current standards and the room for improvement.
Table 1: Isotopic Purity of Various Deuterated Compounds
| Compound | Isotopic Purity (%) |
|---|---|
| Benzofuranone derivative (BEN-d2) | 94.7 |
| Tamsulosin-d4 (TAM-d4) | 99.5 |
| Oxybutynin-d5 (OXY-d5) | 98.8 |
| Eplerenone-d3 (EPL-d3) | 99.9 |
This table presents the percentage of isotopic purity for several commercially available deuterated compounds, as determined by LC-ESI-HR-MS, showcasing the high standards achievable with current techniques. rsc.org
Integration into High-Throughput Analytical Platforms
The demand for rapid and efficient analytical methods in drug discovery and development is driving the integration of deuterated standards like this compound into high-throughput screening (HTS) platforms. The use of liquid chromatography-mass spectrometry (LC-MS) coupled with automated systems allows for the analysis of a large number of samples in a short period. resolvemass.ca
Future developments will likely focus on the miniaturization of analytical systems and the implementation of cassette analysis, where multiple compounds are screened simultaneously. The stability and distinct mass of this compound make it an ideal internal standard for such complex analytical workflows, ensuring accurate quantification amidst potential matrix effects. resolvemass.ca The continued refinement of detection methods, such as those utilizing octadecylsilane (B103800) chemically bonded silica (B1680970) in chromatographic columns, will further enhance the speed and accuracy of these platforms. google.com
Expanding Applications in Proteomics and Ligand-Binding Research
The field of proteomics, which involves the large-scale study of proteins, stands to benefit significantly from the use of this compound. nih.gov In activity-based protein profiling (ABPP), a key chemical proteomics technique, stable isotope-labeled probes are crucial for identifying and quantifying protein activity in complex biological samples. mdpi.com The structural similarity of this compound to pharmacologically active compounds makes it a valuable tool for developing new probes to study protein-ligand interactions. nih.gov
In ligand-binding assays, particularly for dopamine (B1211576) and serotonin (B10506) receptors, N-(2,3-Dichlorophenyl)piperazine and its analogs have already demonstrated high affinity. nih.govnih.gov The deuterated form, this compound, can be used in competitive binding assays to determine the affinity of new drug candidates. Its use as an internal standard ensures the precise measurement of ligand displacement, providing reliable data on receptor binding. Future research will likely explore its utility in studying a broader range of receptor systems and in the development of novel radiotracers for in vivo imaging techniques like positron emission tomography (PET). nih.gov
Table 2: Receptor Binding Affinities of N-(2,3-Dichlorophenyl)piperazine Analogs
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) |
|---|---|---|
| 12b | 0.3 | 40 |
| 12c | 0.9 | 53 |
| 12e | 0.5 | 45 |
This table shows the high affinity and selectivity of several N-(2,3-Dichlorophenyl)piperazine analogs for the dopamine D3 receptor over the D2 receptor, highlighting the potential of this chemical scaffold in neuroscience research. nih.gov
Computational Chemistry and In Silico Modeling for Derivative Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery. mdpi.com These approaches allow for the rational design of new molecules with desired properties, saving time and resources compared to traditional synthesis and screening methods. nih.gov For this compound, computational models can be used to predict the physicochemical properties and biological activities of new derivatives. uobaghdad.edu.iq
By employing techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking, researchers can simulate the interaction of novel deuterated compounds with their target proteins. nih.govacs.org This allows for the pre-selection of candidates with the highest potential for desired activity and metabolic stability. nih.gov Future research will focus on developing more accurate predictive models that can account for the subtle effects of deuteration on molecular interactions and metabolism, leading to the design of next-generation deuterated standards and therapeutic agents. mdpi.comuobaghdad.edu.iq
Q & A
Q. How can researchers optimize the synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 to ensure high isotopic purity?
Methodological Answer:
- Key steps include deuterium incorporation during piperazine ring formation or via post-synthetic exchange. For example, substituting hydrogenated precursors with deuterated reagents (e.g., D₂O or deuterated solvents) ensures isotopic labeling.
- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization in HCl/methanol mixtures (40–100°C) enhances purity .
- Monitor isotopic purity using mass spectrometry (MS) and confirm deuteration efficiency via ¹H NMR absence of proton signals .
Q. What analytical techniques are recommended for confirming deuterium incorporation and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Quantifies deuterium enrichment by comparing molecular ion peaks (e.g., [M+H]⁺) with theoretical isotopic patterns.
- ¹H NMR : Absence of proton signals at positions replaced by deuterium confirms labeling. For example, deuterated piperazine rings show reduced proton integration .
- Fourier-transform infrared spectroscopy (FTIR) : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC-UV or LC-MS.
- Store as a hydrochloride salt in airtight containers under inert gas (N₂/Ar) at –20°C to minimize deuterium exchange .
- Avoid aqueous solutions unless stabilized with deuterated solvents (e.g., DMSO-d₆) .
Q. What purification methods ensure high chemical purity post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradients of methanol/ethyl acetate (1–10%) for intermediates .
- Acid-base recrystallization : Dissolve in HCl/methanol (1:4 v/v), heat to 50°C, and precipitate via slow cooling to 4°C .
- Size-exclusion chromatography (SEC) : Removes high-molecular-weight impurities in deuterated derivatives .
Advanced Research Questions
Q. How can computational modeling predict deuterium isotope effects on pharmacokinetic properties?
Methodological Answer:
- Use molecular dynamics (MD) simulations to compare hydrogenated vs. deuterated analogs' binding to cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
- Apply quantitative structure-activity relationship (QSAR) models to estimate metabolic stability changes. Parameters like LogP and topological polar surface area (TPSA) influence absorption .
- Validate predictions with in vitro microsomal assays using LC-MS/MS to quantify metabolite ratios .
Q. What strategies resolve discrepancies in receptor binding affinity data between deuterated and non-deuterated analogs?
Methodological Answer:
- Radioligand displacement assays : Compare IC₅₀ values for D3 vs. D2 receptors using [³H]spiperone. Control for isotopic effects by testing under identical buffer conditions (pH 7.4, 37°C) .
- X-ray crystallography : Resolve structural changes in receptor-ligand complexes caused by deuterium’s increased mass.
- Statistical analysis using ANOVA to distinguish experimental noise from true isotopic effects .
Q. How to design experiments studying metabolic stability using isotopic labeling?
Methodological Answer:
- In vitro hepatocyte/microsomal assays : Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-HRMS. Use deuterated internal standards (e.g., d₈-version) for normalization .
- Isotope tracing : Administer deuterated compound in animal models and analyze plasma/tissue extracts for deuterium retention via MS imaging .
- Compare metabolic half-lives (t₁/₂) with non-deuterated analogs to assess isotope effects .
Q. How can researchers address challenges in characterizing minor impurities in deuterated derivatives?
Methodological Answer:
- Ultra-high-performance liquid chromatography (UHPLC) with tandem MS: Use C18 columns (1.7 µm particles) and 0.1% formic acid gradients for baseline separation of impurities (<0.1%) .
- Synthetic impurity spiking : Synthesize suspected by-products (e.g., mono-deuterated analogs) as reference materials for quantification .
- Stability-indicating methods : Stress samples under oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions to identify degradation pathways .
Tables for Key Data
| Analytical Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| HRMS | Resolution >30,000; mass error <2 ppm | Isotopic purity verification | |
| ¹H NMR | 400 MHz; CDCl₃ or DMSO-d₆ | Deuteration efficiency | |
| UHPLC-MS/MS | C18 column; 0.1% formic acid gradient | Impurity profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
